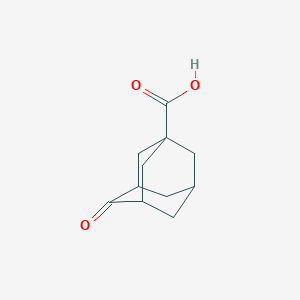

4-Oxoadamantane-1-carboxylic acid

货号 B1272710

分子量: 194.23 g/mol

InChI 键: VFNJWHFPIRNNRQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US07528282B2

Procedure details

A 5L 4-neck flask equipped with N2 inlet/bubbler with H2O trap, overhead stirring, and an addition funnel was charged with 30% oleum (˜10.5 volumes, 2.2 L, 8×500 g bottles+100 mL), and heated to 50° C. under a slight N2 flow. 5-Hydroxy-2-adamantanone (220 g, 81 wt % purity, 1.07 mol) was dissolved in 5 volumes HCO2H (˜98%, 1.10 L) and added drop-wise to the warm oleum solution over 5 hours. The addition rate was adjusted to maintain the internal temperature between 70-90° C. After stirring an additional 2 hours at 70° C. The reaction solution was cooled to 10° C. in an ice bath. 20 volumes of 10% NaCl aq (4 L) were cooled to <10° C., the crude reaction mixture was quenched into the brine solution in batches, maintaining an internal temperature <70° C. The quenched reaction solution was combined with a second identical reaction mixture for isolation. The combined product solutions were extracted 3×5 volumes with CH2Cl2 (3×2.2 L) and the combined CH2Cl2 layers were then washed 1×2 volumes with 10% NaCl (1 L). The CH2Cl2 solution was then extracted 3×5 volumes with 10% Na2CO3 (3×2.2 L). The combined Na2CO3 extracts were washed with 1×2 volumes with CH2Cl2 (1 L). The Na2CO3 layer was then adjusted to pH 1-2 with concentrated HCl (˜2 volumes, product precipitates out of solution). The acidic solution was then extracted 3×5 volumes with CH2Cl2 (3×2.2 L), and the organic layer was washed 1×2 volumes with 10% NaCl. The organic solution was then dried over Na2SO4, filtered, concentrated to ˜¼ volume, then chase distilled with 2 volumes EtOAc (1 L). Nucleation occurred during this distillation. The suspension was then chase distilled 2×5 volumes (2×2 L) with heptane and cooled to room temperature. The suspension was then filtered, and the liquors were recirculated 2× to wash the wet cake. The resultant material was dried overnight at 50° C., 20 mm Hg to afford the title compound.

[Compound]

Name

5L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

OS(O)(=O)=O.O=S(=O)=O.O[C:11]12[CH2:20][CH:15]3[CH2:16][CH:17]([CH2:19][CH:13]([C:14]3=[O:21])[CH2:12]1)[CH2:18]2.[Na+].[Cl-].[CH:24]([OH:26])=[O:25]>>[O:21]=[C:14]1[CH:15]2[CH2:20][C:11]3([C:24]([OH:26])=[O:25])[CH2:18][CH:17]([CH2:19][CH:13]1[CH2:12]3)[CH2:16]2 |f:0.1,3.4|

|

Inputs

Step One

[Compound]

|

Name

|

5L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

2.2 L

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O.O=S(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

220 g

|

|

Type

|

reactant

|

|

Smiles

|

OC12CC3C(C(CC(C1)C3)C2)=O

|

|

Name

|

|

|

Quantity

|

1.1 L

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O.O=S(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

4 L

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

overhead stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the internal temperature between 70-90° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring an additional 2 hours at 70° C

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction solution was cooled to 10° C. in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was quenched into the brine solution in batches

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining an internal temperature <70° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The quenched reaction solution

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined product solutions were extracted 3×5 volumes with CH2Cl2 (3×2.2 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined CH2Cl2 layers were then washed 1×2 volumes with 10% NaCl (1 L)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The CH2Cl2 solution was then extracted 3×5 volumes with 10% Na2CO3 (3×2.2 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined Na2CO3 extracts were washed with 1×2 volumes with CH2Cl2 (1 L)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The acidic solution was then extracted 3×5 volumes with CH2Cl2 (3×2.2 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed 1×2 volumes with 10% NaCl

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic solution was then dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

chase distilled with 2 volumes EtOAc (1 L)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Nucleation occurred during this distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The suspension was then chase distilled 2×5 volumes (2×2 L) with heptane

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension was then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

to wash the wet cake

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The resultant material was dried overnight at 50° C.

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C1C2CC3(CC(CC1C3)C2)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |